molecular formula C22H21N5O2S B10871774 N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide

Cat. No.: B10871774
M. Wt: 419.5 g/mol
InChI Key: JAGOEBQZJCKJEX-UHFFFAOYSA-N
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Description

N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by its unique structure, which includes a triazinoindole core, a propyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Propyl Group: The propyl group is introduced through alkylation reactions using propyl halides under basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions using thiol reagents.

    Acetylation of the Phenyl Group: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst.

    Final Coupling Reaction: The final step involves coupling the acetylated phenyl group with the triazinoindole core to form the target compound.

Industrial Production Methods

Industrial production of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfanyl group.

Mechanism of Action

The mechanism of action of N1-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to iron ions, thereby inhibiting iron-dependent enzymes and disrupting cellular processes that rely on iron. This mechanism is particularly relevant in the context of cancer therapy, where iron chelation can inhibit cancer cell proliferation .

Comparison with Similar Compounds

N~1~-(4-{2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can be compared with other triazinoindole derivatives:

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C22H21N5O2S/c1-3-12-27-18-7-5-4-6-17(18)20-21(27)24-22(26-25-20)30-13-19(29)15-8-10-16(11-9-15)23-14(2)28/h4-11H,3,12-13H2,1-2H3,(H,23,28)

InChI Key

JAGOEBQZJCKJEX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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